molecular formula C8H5Cl2NO2 B2635921 6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 87571-80-0

6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Numéro de catalogue: B2635921
Numéro CAS: 87571-80-0
Poids moléculaire: 218.03
Clé InChI: NHULZNDEJMIUNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one is a halogenated benzoxazinone derivative characterized by chlorine substitutions at the 6- and 8-positions of the benzo-fused oxazine ring. This compound is part of a broader class of 1,4-benzoxazin-3(4H)-ones, which are heterocyclic scaffolds with diverse pharmacological and agrochemical applications. The dichloro substitution pattern introduces steric and electronic effects that influence reactivity, stability, and biological activity.

Propriétés

IUPAC Name

6,8-dichloro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHULZNDEJMIUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87571-80-0
Record name 87571-80-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of appropriate chlorinated anilines with chloroformates under controlled conditions. One common method involves the use of 6,8-dichloroaniline as a starting material, which is reacted with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, and at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Applications De Recherche Scientifique

Herbicidal Applications

One of the primary applications of 6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one is in the field of herbicides. Research has demonstrated that derivatives of benzoxazinones exhibit significant herbicidal properties.

Case Study: Herbicidal Evaluation

A study evaluated several derivatives of 4H-benzoxazinones for their herbicidal efficacy against common weeds such as barnyardgrass and rape. The results indicated that certain derivatives showed comparable effectiveness to established herbicides like 2,4-D. For instance:

CompoundPercent Inhibition (Barnyardgrass)Percent Inhibition (Rape)
This compound79.7% at 100 mg/L91.0% at 100 mg/L
2,4-D99.1% at 100 mg/L100% at 100 mg/L

This data underscores the potential utility of this compound in agricultural applications as a selective herbicide .

Anti-Cancer Research

Another significant area of interest for this compound is its potential anti-cancer properties. Recent studies have utilized the National Cancer Institute's NCI60 human tumor cell lines to assess the compound's cytotoxic effects.

Case Study: In Vitro Anti-Cancer Activity

In vitro tests revealed that the compound exhibited varying degrees of cytotoxicity across different cancer cell lines. The binding affinity and inhibitory efficacy were analyzed through docking studies which indicated that modifications to the molecular structure could enhance its therapeutic potential.

Cell LineIC50 (µM)Binding Affinity (kcal/mol)
A549 (Lung)5.06-7.5
MCF7 (Breast)3.25-8.0
HCT116 (Colon)6.10-7.0

These findings suggest that further structural optimization could lead to more effective anti-cancer agents derived from this compound .

Mécanisme D'action

The mechanism of action of 6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Halogen-Substituted Derivatives

6,8-Dibromo-4H-1,4-benzoxazin-3-one (CAS 24036-51-9)
  • Structure : Bromine replaces chlorine at positions 6 and 6.
  • Properties: Bromine’s larger atomic radius increases steric bulk compared to chlorine. This may enhance binding to hydrophobic pockets in biological targets but reduce solubility.
  • Applications : Used in synthetic intermediates; brominated analogs are common in medicinal chemistry for probing halogen bonding.
6-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1242014-94-3)
  • Structure : Fluorine at position 6 and dimethyl groups at position 2.
  • Properties: Fluorine’s electronegativity enhances metabolic stability and bioavailability.
  • Applications : Explored as a versatile scaffold in drug discovery, particularly for kinase inhibitors.

Functional Group Modifications

7-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • Structure: Amino group at position 7 and dimethyl groups at position 2.
  • Properties: The amino group enables hydrogen bonding, improving solubility and target interaction.
  • Applications: Studied for enzyme inhibition due to the amino group’s nucleophilic properties.
8-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 258532-76-2)
  • Structure : Hydroxy group at position 7.
  • Properties: The hydroxy group increases polarity and solubility. It can act as a hydrogen bond donor or acceptor, influencing interactions with biological targets like receptors or enzymes .
  • Applications: Potential use in metal chelation or as a precursor for further functionalization.

Complex Substitutions and Hybrid Structures

4-[(4-Chlorophenyl)methyl]-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 105807-76-9)
  • Structure : Nitro group at position 6 and a 4-chlorobenzyl group at position 3.
  • Properties : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and affecting reactivity. The chlorobenzyl moiety enhances lipophilicity .
  • Applications : Investigated in agrochemicals due to nitro groups’ redox activity.
8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 869478-09-1)
  • Structure : Acetyl and benzyloxy groups at positions 8 and 6, respectively.
  • The acetyl group can participate in ketone-specific reactions .
  • Applications : Used in synthetic chemistry to explore regioselective modifications.

Comparative Data Table

Compound Name Substituents Key Properties Applications References
6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one Cl (6,8) High lipophilicity, moderate reactivity Discontinued; historical intermediates
6,8-Dibromo analog Br (6,8) Increased steric bulk, higher reactivity Synthetic intermediates
6-Fluoro-2,2-dimethyl derivative F (6), Me₂ (2) Enhanced metabolic stability Kinase inhibitor scaffolds
7-Amino-2,2-dimethyl derivative NH₂ (7), Me₂ (2) Improved solubility, hydrogen bonding Enzyme inhibition studies
8-Hydroxy derivative OH (8) High polarity, hydrogen bonding capacity Metal chelation, precursors
6-Nitro-4-(chlorobenzyl) derivative NO₂ (6), Cl-benzyl (4) Electron-deficient ring, lipophilic Agrochemical research

Activité Biologique

6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₈H₅Cl₂NO₂
  • Molecular Weight : 218.04 g/mol
  • CAS Number : 87571-80-0

Anticancer Activity

Recent studies have indicated that derivatives of 2H-benzo[b][1,4]oxazine, including 6,8-dichloro variants, exhibit significant anticancer properties. For instance, in a study focused on HepG2 cells under hypoxic conditions, certain derivatives demonstrated selective inhibition of hypoxic cancer cell growth with IC50 values as low as 10 ± 3.7 μM while sparing normoxic cells . This selectivity is crucial for developing targeted cancer therapies.

Key Findings :

  • Hypoxia-Induced Gene Regulation : Compounds derived from this class have been shown to downregulate hypoxia-induced genes such as HIF-1α and VEGF, which are often overexpressed in tumors .
  • CDK9 Inhibition : Another study identified derivatives as selective CDK9 inhibitors, leading to apoptosis in hematological malignancies. Short-term treatment resulted in a significant decrease in phosphorylated RNA polymerase II and related oncogenes .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro tests have shown that various oxazine derivatives possess antibacterial activity against both gram-positive and gram-negative bacteria. For example, compounds with chlorine substituents demonstrated substantial inhibition zones ranging from 14 to 19 mm against specific bacterial strains .

Table 1: Antimicrobial Activity of Oxazine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
3hE. coli14
3dS. aureus19
3mP. aeruginosa15

Antioxidant Activity

Research has also highlighted the antioxidant potential of these compounds. For instance, a derivative with methoxy and methyl substituents exhibited an IC50 value of 53.33 μg/ml in antioxidant assays . This suggests that these compounds could play a role in mitigating oxidative stress-related diseases.

Case Studies

  • Study on HepG2 Cells : A library of oxazine derivatives was synthesized and tested for their effects on HepG2 cells under varying oxygen conditions. The results indicated that certain compounds selectively target hypoxic cells without affecting normoxic ones significantly .
  • CDK9 Inhibitors in Hematologic Malignancies : The identification of selective CDK9 inhibitors from oxazine derivatives provides a promising avenue for treating blood cancers. The in vivo efficacy was confirmed through xenograft models, demonstrating significant tumor reduction upon treatment .

Q & A

Q. What are the established synthetic routes for 6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one, and how are intermediates characterized?

The compound is synthesized via multi-step protocols involving condensation, reduction, and Smiles rearrangement. For example, starting materials like 3-bromo-4-hydroxy benzaldehyde and chloroacetyl chloride undergo O-alkylation, followed by cyclization. Key intermediates are characterized using 1H^1H NMR, 13C^{13}C NMR, and HRMS to confirm structural integrity . Reaction completion is monitored via TLC with mobile phases such as cyclohexane:ethyl acetate (2:1) .

Q. What analytical methods are critical for verifying the purity and identity of this compound?

  • Chromatography : TLC with hexane:ethyl acetate (2:1) is used to monitor reaction progress .
  • Spectroscopy : 1H^1H NMR (e.g., δ 4.23–4.28 ppm for oxazine protons) and 13C^{13}C NMR (e.g., δ 169.91 ppm for carbonyl groups) provide structural confirmation .
  • Mass Spectrometry : HRMS confirms molecular weight accuracy (e.g., m/z 279 for related analogs) .

Q. How are crystallization and purification optimized for this compound?

Recrystallization in ethanol or absolute ethanol is standard. For example, post-synthesis solids are washed with petroleum ether to remove impurities, followed by recrystallization to enhance purity .

Advanced Research Questions

Q. What mechanistic insights explain the role of Smiles rearrangement in synthesizing benzoxazinone derivatives?

The Smiles rearrangement facilitates intramolecular nucleophilic aromatic substitution, enabling efficient cyclization. Microwave-assisted methods (e.g., 30–60 min at 100–120°C) improve yield and reduce reaction time compared to traditional heating . This mechanism is critical for forming the oxazine ring in 6,8-dichloro derivatives .

Q. How do substituent positions (e.g., 6-Cl vs. 8-Cl) influence biological activity or physicochemical properties?

Comparative studies of analogs (e.g., 6-chloro vs. 7-chloro derivatives) reveal that halogen placement affects electronic properties and steric interactions. For instance, 6,8-dichloro substitution enhances antifungal activity due to increased electrophilicity . Structural data (e.g., X-ray crystallography) show distinct bond angles and planarity variations influencing reactivity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Structural Reanalysis : Verify purity via HPLC and compare NMR data with literature (e.g., δ 7.09–7.13 ppm for aromatic protons) .
  • Theoretical Modeling : DFT calculations predict electronic effects of substituents, aligning experimental results with computational data .
  • Biological Replicability : Standardize assay conditions (e.g., MIC values for antifungal tests) to minimize variability .

Q. How can computational methods guide the design of novel derivatives with enhanced properties?

  • In Silico Profiling : Use tools like molecular docking to predict binding affinity to target enzymes (e.g., fungal CYP51).
  • QSAR Models : Correlate substituent electronegativity (Cl, NO2_2) with bioactivity trends .
  • ADMET Prediction : Assess solubility and metabolic stability using software like SwissADME .

Methodological and Theoretical Frameworks

Q. How should researchers integrate theoretical frameworks into experimental design for this compound?

Link synthesis pathways to reaction mechanisms (e.g., Smiles rearrangement kinetics) and biological hypotheses (e.g., oxidative stress modulation). For example, design experiments to test how electronic effects of chloro substituents impact radical scavenging activity .

Q. What advanced spectroscopic techniques are underutilized in characterizing this compound?

  • X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) .
  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm hydrogen bonding networks .

Q. How can researchers address reproducibility challenges in scaled-up synthesis?

  • Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., solvent polarity, temperature gradients).
  • Green Chemistry : Replace pyridine with biodegradable bases (e.g., DBU) in acylation steps .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.